PECR Activity: Terminal Methyl Branch on C22 Enoyl-CoA Abolishes Activity Compared to Straight-Chain C8:1-CoA
In studies of human peroxisomal trans-2-enoyl-CoA reductase (PECR), straight-chain trans-2-enoyl-CoAs of 4–16 carbons were efficiently reduced, with maximum activity observed for C8:1-CoA [1]. In contrast, very-long-chain (C24:1-CoA) and the methyl-branched pristenoyl-CoA showed very little activity [1]. By class-level inference, the terminal methyl branch and C22 chain length of trans-21-methyldocos-2-enoyl-CoA are predicted to similarly hinder PECR activity relative to optimal straight-chain substrates, a differentiation that would not be observed with trans-docos-2-enoyl-CoA.
| Evidence Dimension | PECR enzymatic activity (substrate turnover) |
|---|---|
| Target Compound Data | Predicted low activity (inferred from C24:1-CoA and pristenoyl-CoA data) [1] |
| Comparator Or Baseline | Maximal activity with C8:1-CoA; very low activity with C24:1-CoA and pristenoyl-CoA [1] |
| Quantified Difference | Not directly quantified for target compound; class-level inference of minimal turnover |
| Conditions | Recombinant human PECR, NADPH-dependent assay [1] |
Why This Matters
This predicted PECR inertness defines a specific negative-control or substrate-exclusion application that unbranched C22:1-CoA cannot fulfill.
- [1] Gloerich J, Ruiter JP, van den Brink DM, Ofman R, Ferdinandusse S, Wanders RJ. Peroxisomal trans-2-enoyl-CoA reductase is involved in phytol degradation. FEBS Lett. 2006;580(8):2092-6. doi: 10.1016/j.febslet.2006.03.011. View Source
